![molecular formula C11H14N2OS3 B188398 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 27930-87-6](/img/structure/B188398.png)
3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, also known as EMTEC, is a compound that has gained significant attention in recent years due to its potential in scientific research. EMTEC is a thiazolidinone derivative that has shown promise as an anti-cancer agent, as well as in the treatment of other diseases.
Wirkmechanismus
The mechanism of action of 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes involved in cancer cell growth and survival. 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is important in DNA replication and repair. 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to have a number of biochemical and physiological effects. Studies have shown that 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one induces apoptosis in cancer cells by activating the caspase cascade, a series of proteins that are involved in programmed cell death. 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to inhibit the expression of certain proteins that are involved in cancer cell survival and proliferation.
3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to have anti-inflammatory and anti-oxidant effects. Studies have shown that 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one inhibits the production of inflammatory cytokines, proteins that are involved in the immune response. 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to scavenge free radicals, molecules that can cause damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. Another advantage of using 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is that it has been shown to have anti-inflammatory and anti-oxidant properties, which could make it useful in the study of inflammatory diseases.
One limitation of using 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects. Another limitation of using 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is that it has not been extensively studied in humans, so its safety and efficacy in humans is not well established.
Zukünftige Richtungen
There are several future directions for the study of 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action. Understanding how 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one inhibits cancer cell growth and survival could lead to the development of more effective anti-cancer agents.
Another future direction is to study the effects of 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one in combination with other anti-cancer agents. Studies have shown that 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one enhances the anti-cancer effects of certain chemotherapy drugs, suggesting that it could be used in combination with other drugs to improve their efficacy.
Finally, future studies could investigate the safety and efficacy of 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one in humans. If 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is found to be safe and effective in humans, it could be developed into a new anti-cancer or anti-inflammatory drug.
Conclusion
3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has shown promise as an anti-cancer agent and in the treatment of other diseases. Its mechanism of action is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes involved in cancer cell growth and survival. 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of inflammatory diseases. While its safety and efficacy in humans is not well established, further studies could lead to the development of new anti-cancer or anti-inflammatory drugs.
Synthesemethoden
The synthesis method of 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves the reaction of 2-methyl-4-nitroaniline with thiosemicarbazide in the presence of acetic anhydride to form 3-methyl-1,3-thiazolidin-2-thione. This intermediate is then reacted with ethyl bromoacetate to form ethyl 3-ethyl-5-(2-bromoacetyl)-2-sulfanylidene-1,3-thiazolidin-4-one. Finally, this compound is reacted with thiosemicarbazide to form 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one. The overall synthesis method of 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has shown potential in scientific research as an anti-cancer agent. Studies have shown that 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has also been studied for its potential in the treatment of other diseases. Studies have shown that 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to have anti-bacterial properties, which could make it useful in the treatment of bacterial infections.
Eigenschaften
CAS-Nummer |
27930-87-6 |
|---|---|
Produktname |
3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Molekularformel |
C11H14N2OS3 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
3-ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H14N2OS3/c1-3-13-10(14)8(17-11(13)15)4-5-9-12(2)6-7-16-9/h4-5H,3,6-7H2,1-2H3 |
InChI-Schlüssel |
WBOILOFIBGGYFC-MVTUOISNSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C/C=C/2\N(CCS2)C)/SC1=S |
SMILES |
CCN1C(=O)C(=CC=C2N(CCS2)C)SC1=S |
Kanonische SMILES |
CCN1C(=O)C(=CC=C2N(CCS2)C)SC1=S |
Andere CAS-Nummern |
27930-87-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B188315.png)
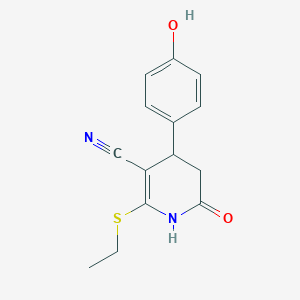
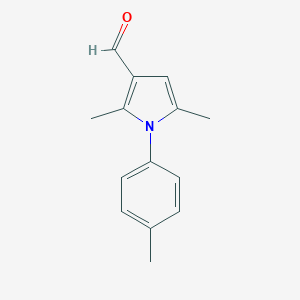
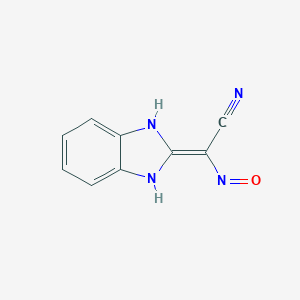
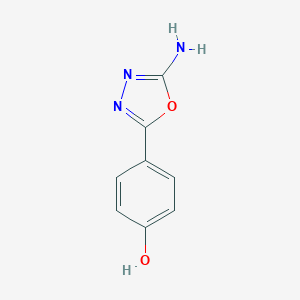
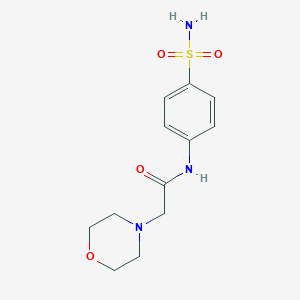
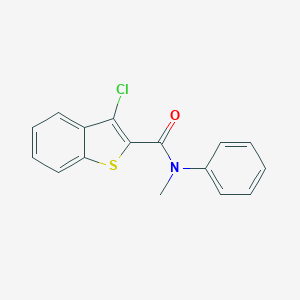
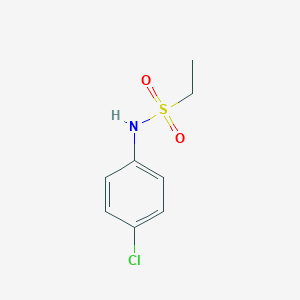
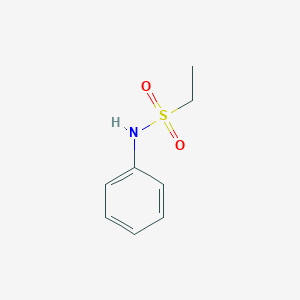
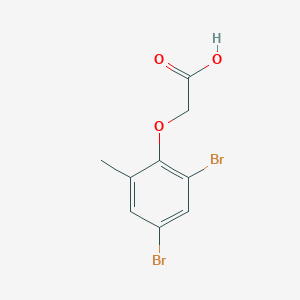
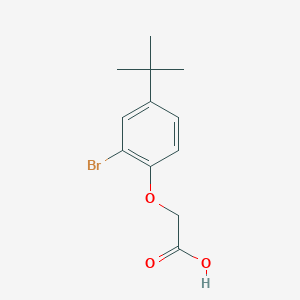
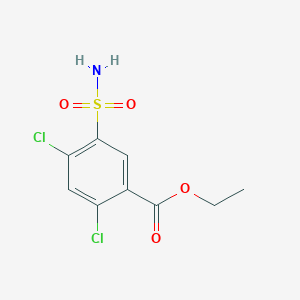
![2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188333.png)
![2-Phenylimidazo[1,2-a]quinoline](/img/structure/B188334.png)